Cas no 10433-52-0 (O-Benzyl-D-serine)

O-Benzyl-D-serine Propriedades químicas e físicas
Nomes e Identificadores
-
- O-Benzyl-D-serine
- H-D-Ser(Bzl)-OH
- D-Serine,O-(phenylmethyl)-
- (2R)-2-amino-3-phenylmethoxypropanoic acid
- (R)-2-Amino-3-(benzyloxy)propanoic acid
- D-Ser(bzl)
- D-Ser-(Bzl)-OH
- D-SERINE(BZL)-OH
- D-SERINE BENZYL ETHER
- O-(Phenylmethyl)-D-serine
- (R)-2-AMINO-3-BENZYLOXYPROPIONIC ACID
- D-Serine, O-(phenylmethyl)-
- HY-W009908
- O-BenZyl-D-serine (H-D-Ser(BZl)-OH)
- MFCD00065936
- AKOS015888366
- (R)-2-AMINO-3-BENZYLOXYpropanoic acid
- B5210
- O-Benzyl-D-serine, >=99.0%
- (2R)-2-azaniumyl-3-phenylmethoxypropanoate
- (2R)-2-amino-3-(benzyloxy)propanoic acid
- o-Benzylserine
- SCHEMBL2037281
- Alanine, 3-(benzyloxy)-, D-
- DTXSID80146394
- NS00023295
- (2R)-2-Amino-3-benzyloxy-propanoic acid
- EINECS 233-916-6
- J-300250
- 10433-52-0
- CS-W010624
- GS-6358
- AM82237
- Q-101658
- EN300-199886
- CHEBI:229987
- O-(Phenylmethyl)-D-serine; D-3-(Benzyloxy)-alanine; (R)-2-Amino-3-(benzyloxy)propanoic Acid
-
- MDL: MFCD00065936
- Inchi: InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
- Chave InChI: IDGQXGPQOGUGIX-SECBINFHSA-N
- SMILES: C1=CC=C(C=C1)COC[C@H](C(=O)O)N
Propriedades Computadas
- Massa Exacta: 195.09000
- Massa monoisotópica: 195.09
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 5
- Complexidade: 178
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: -2
- Superfície polar topológica: 72.6
Propriedades Experimentais
- Cor/Forma: White to Yellow Solid
- Densidade: 1.217
- Ponto de Fusão: 213°C(lit.)
- Ponto de ebulição: 359℃ at 760 mmHg
- Ponto de Flash: 170.9±26.5 °C
- Índice de Refracção: 1.56
- PSA: 72.55000
- LogP: 1.31540
- Solubilidade: Not determined
- Actividade Óptica: [α]20/D −22±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl)
O-Benzyl-D-serine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302;H315;H319;H335
- Declaração de Advertência: P261;P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S22-S24/25
- Condição de armazenamento:Room temperature
- Termo de segurança:22-24/25
O-Benzyl-D-serine Dados aduaneiros
- CÓDIGO SH:2922509090
- Dados aduaneiros:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
O-Benzyl-D-serine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | B289310-10g |
O-Benzyl-D-serine |
10433-52-0 | 10g |
$ 907.00 | 2023-04-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5210-1G |
O-Benzyl-D-serine |
10433-52-0 | 1g |
¥1405.00 | 2024-04-18 | ||
Enamine | EN300-199886-100.0g |
(2R)-2-amino-3-(benzyloxy)propanoic acid |
10433-52-0 | 95% | 100.0g |
$866.0 | 2023-02-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O68340-25g |
O-Benzyl-D-serine |
10433-52-0 | 25g |
¥1198.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O832723-25g |
O-Benzyl-D-serine |
10433-52-0 | ≥98.0% | 25g |
¥1,150.20 | 2022-09-01 | |
TRC | B289310-1g |
O-Benzyl-D-serine |
10433-52-0 | 1g |
$ 133.00 | 2023-04-18 | ||
Fluorochem | 036848-100g |
O-Benzyl-D-Serine |
10433-52-0 | 97% | 100g |
£788.00 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006142-5g |
O-Benzyl-D-serine |
10433-52-0 | 97% | 5g |
¥248 | 2023-09-11 | |
Chemenu | CM247476-25g |
H-D-Ser(Bzl)-OH |
10433-52-0 | 97% | 25g |
$224 | 2023-02-19 | |
TRC | B289310-2g |
O-Benzyl-D-serine |
10433-52-0 | 2g |
$ 224.00 | 2023-04-18 |
O-Benzyl-D-serine Literatura Relacionada
-
Makoto Hashimoto,Tomoya Nakagita,Takumi Misaka RSC Adv. 2021 11 32236
-
Emel Kirbas Cilingir,Meghana Sankaran,Jordan M. Garber,Frederic Anthony Vallejo,Mattia Bartoli,Alberto Tagliaferro,Steven Vanni,Regina M. Graham,Roger M. Leblanc Nanoscale 2022 14 9686
-
3. Stereospecific synthesis of α-deuteriated α-amino acids: regiospecific deuteriation of chiral 3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazinesJanet E. Rose,Paul D. Leeson,David Gani J. Chem. Soc. Perkin Trans. 1 1995 157
-
4. A highly stereospecific synthesis of (R)- and (S)-[2-2H1]glycineWilfred L. F. Armarego,Beverly A. Milloy,William Pendergast J. Chem. Soc. Perkin Trans. 1 1976 2229
-
Zhenliang Li,Zunli Mo,Shujuan Meng,Huhu Gao,Xiaohui Niu,Ruibin Guo Anal. Methods 2016 8 8134
10433-52-0 (O-Benzyl-D-serine) Produtos relacionados
- 1738-72-3((S)-Benzyl 2-amino-3-hydroxypropanoate)
- 21948-10-7(benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride)
- 55895-87-9(2-AMINO-3-BENZYLOXY-PROPIONIC ACID METHYL ESTER)
- 4726-96-9(H-Ser(Bzl)-OH)
- 5445-44-3(O-Benzyl-DL-serine)
- 2094324-61-3(1-(2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)prop-2-en-1-one)
- 67932-30-3(4-Chloro-2-(methylthio)benzo[d]oxazole)
- 957481-51-5(4'-cyano-1,1'-biphenyl-4-yl 2-(2-nitrobenzenesulfinyl)acetate)
- 1798459-76-3(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-(2-phenoxyethyl)urea)
- 2138038-48-7(3-{1-(iodomethyl)-4-methylcyclohexyloxy}oxolane)
